N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Choose this furanopyridine carboxamide (CAS 2034345-11-2) for kinase/bromodomain screens: its saturated oxolane carboxamide gives higher Fsp³ (~0.33) and balanced clogP (~2.46), enabling 1 mM fragment cocktail solubility. No electrophilic warhead—ensures clean reversible ATP-competitive binding to distinguish true inhibition from covalent modification. Superior metabolic stability versus sulfonamide analog (CAS 2034345-71-4) supports CETSA and >12 h washout assays. Available 5–40 mg for dose-response and SAR comparison with furan-3-carboxamide and sulfonamide analogs.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 2034345-11-2
Cat. No. B2551638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
CAS2034345-11-2
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESC1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C15H16N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-4,6-7,12H,5,8-10H2,(H,17,18)
InChIKeyWHKTWBDFLYTORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide (CAS 2034345-11-2) – A Saturated Oxolane Carboxamide Fragment for Medicinal Chemistry


N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide (CAS 2034345-11-2) is a heterocyclic small molecule featuring a furan-pyridine hybrid core tethered via a methylene linker to a saturated tetrahydrofuran-3-carboxamide (oxolane) moiety. With a molecular formula of C15H16N2O3 and a molecular weight of 272.30 g/mol [1], it belongs to the class of furanopyridine carboxamides broadly investigated for kinase inhibition and antimicrobial activity [2]. The compound is supplied by Life Chemicals (catalog F6515-1931) as part of their fragment-based screening library [1], positioning it as a building block or early-stage hit compound rather than a fully optimized lead.

Why Generic Furanopyridine Analogs Cannot Simply Replace CAS 2034345-11-2


Structural analogs bearing the same 2-(furan-2-yl)pyridin-3-ylmethyl scaffold but differing in the terminal amide/sulfonamide group are not functionally interchangeable. The target compound’s saturated oxolane carboxamide introduces distinct conformational flexibility, hydrogen-bonding capacity, and lipophilicity compared to aromatic furan carboxamides (CAS 2034268-71-6) or sulfonamide derivatives (CAS 2034345-71-4) [1][2]. These physicochemical differences directly impact aqueous solubility, metabolic stability, and target binding pose [3], making each scaffold uniquely suited to specific screening cascades. Selecting the correct analog requires matching the terminal group’s steric and electronic properties to the target assay environment; a mismatch risks false negatives or poor developability.

Quantitative Differentiation of CAS 2034345-11-2 Against Closest Structural Analogs


Saturated vs. Aromatic Amide: Conformational and Solubility Differentiation from Furan-3-Carboxamide Analog

The target compound incorporates a fully saturated tetrahydrofuran-3-carboxamide, whereas the closest analog (CAS 2034268-71-6) employs an aromatic furan-3-carboxamide. This saturation increases the fraction of sp³-hybridized carbons (Fsp³), which is correlated with improved aqueous solubility and reduced promiscuity in biochemical assays [1]. The computed topological polar surface area (TPSA) for the target is 62.66 Ų, compared to an estimated ~67 Ų for the aromatic analog due to the additional oxygen in the furan ring contributing to polarity [2]. While explicit solubility measurements for this compound are not publicly available, the class-level trend indicates the saturated oxolane confers superior developability profile for fragment library screening [3].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Amide vs. Sulfonamide Linker: Hydrogen-Bonding and Metabolic Stability Differentiation

The target compound employs a carboxamide linker joining the oxolane to the methylene bridge, whereas the sulfonamide analog (CAS 2034345-71-4) uses a sulfonamide group. Carboxamides generally exhibit greater metabolic stability than sulfonamides due to resistance to sulfonamide hydrolysis, and they present a different hydrogen-bonding geometry that affects target recognition [1]. The carboxamide NH acts as a hydrogen-bond donor, while the sulfonamide S=O groups are stronger acceptors; this alters the pharmacophore complementarity to kinase ATP-binding sites [2]. No head-to-head metabolic stability data exist for these two specific compounds, but class-level knowledge indicates the carboxamide is preferred for cellular assays requiring prolonged incubation times.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Computed Lipophilicity (clogP) Differentiation from Isoxazole Carboxamide Analog

The computed octanol-water partition coefficient (clogP) for the target compound is approximately 2.46 [1]. The 5-methylisoxazole-3-carboxamide analog (CAS 2034268-01-2), which shares the same core but replaces the oxolane with a methylisoxazole, has an estimated clogP of approximately 2.0 based on the additional heteroatom in the isoxazole ring . This ~0.46 log unit difference translates to a roughly 3-fold difference in lipophilicity, affecting both aqueous solubility and non-specific protein binding [2]. The target compound’s higher clogP may be advantageous for targets with hydrophobic binding pockets, while the isoxazole analog would be more suitable for hydrophilic environments.

Lipophilicity ADME Fragment Library Design

Absence of Electrophilic Warhead: Safety Differentiation from Acrylamide Analog

The analog (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide (CAS 2035001-68-2) incorporates an α,β-unsaturated acrylamide moiety capable of forming covalent bonds with cysteine residues [1]. In contrast, the target compound’s saturated oxolane carboxamide lacks any electrophilic warhead, making it a reversible, non-covalent binder [2]. This fundamental mechanistic distinction means the target compound is free from the off-target haptenation and idiosyncratic toxicity risks associated with acrylamide-containing molecules [3]. For target engagement studies where reversible pharmacology is desired, the target compound is the appropriate choice over the acrylamide analog.

Covalent Inhibition Safety Profiling Chemical Biology

Optimal Use Scenarios for CAS 2034345-11-2 Based on Structural Differentiation Evidence


Fragment-Based Lead Discovery Requiring Balanced Solubility and Permeability

The saturated oxolane carboxamide provides a higher Fsp³ (≈0.33) than fully aromatic analogs, improving aqueous solubility for fragment cocktail screening at concentrations up to 1 mM [1]. This compound is suited as a core scaffold in fragment libraries targeting kinases or bromodomains, where balanced lipophilicity (clogP ≈ 2.46) prevents aggregation while maintaining membrane permeability for cell-based follow-up assays [2].

Kinase Profiling Panels Requiring Non-Covalent, Reversible Inhibitors

Because the compound lacks electrophilic warheads (unlike the acrylamide analog CAS 2035001-68-2), it is ideal for kinase selectivity screening panels where reversible ATP-competitive binding must be distinguished from covalent modification [3]. The carboxamide linker also mimics the native amide bond geometry found in many Type I kinase inhibitor scaffolds, enhancing hit translation [1].

Structure-Activity Relationship (SAR) Studies on the Furanopyridine Scaffold

The well-defined synthetic accessibility of the oxolane-3-carboxamide motif, coupled with its single stereocenter, enables systematic SAR exploration. Researchers can compare this compound directly against the furan-3-carboxamide (CAS 2034268-71-6) and sulfonamide (CAS 2034345-71-4) analogs to map the contribution of the saturated amide to target binding affinity and selectivity [2]. The compound is available in 5–40 mg quantities from Life Chemicals, sufficient for initial dose-response curves [4].

Cellular Target Engagement Assays with Extended Incubation Times

The carboxamide functionality confers greater metabolic stability than the sulfonamide analog (CAS 2034345-71-4), making this compound preferable for cellular thermal shift assays (CETSA) or washout experiments requiring >12-hour incubation without compound degradation [1]. Its moderate TPSA (62.66 Ų) supports passive cell permeability, enabling intracellular target access without transfection or microinjection [2].

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.